2-Hydroxy-2-(4-nitrophenyl)acetonitrile
CAS No.: 13312-80-6
Cat. No.: VC8230386
Molecular Formula: C8H6N2O3
Molecular Weight: 178.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13312-80-6 |
---|---|
Molecular Formula | C8H6N2O3 |
Molecular Weight | 178.14 g/mol |
IUPAC Name | 2-hydroxy-2-(4-nitrophenyl)acetonitrile |
Standard InChI | InChI=1S/C8H6N2O3/c9-5-8(11)6-1-3-7(4-2-6)10(12)13/h1-4,8,11H |
Standard InChI Key | OVXMNRYLZWZZFE-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C(C#N)O)[N+](=O)[O-] |
Canonical SMILES | C1=CC(=CC=C1C(C#N)O)[N+](=O)[O-] |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a phenyl ring substituted with a nitro group (-NO) at the para position and a hydroxyl (-OH) group adjacent to a nitrile (-CN) moiety on the adjacent carbon. This arrangement creates a planar geometry, as evidenced by its SMILES notation: \text{C1=CC(=CC=C1C(C#N)O)[N+](=O)[O-]} . The InChIKey identifier confirms its stereochemical uniqueness .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 178.14 g/mol | |
Exact Mass | 178.038 g/mol | |
Topological Polar Surface Area | 89.84 Ų | |
LogP (Octanol-Water) | 1.67 |
The nitro group’s electron-withdrawing nature and the hydroxyl group’s hydrogen-bonding capacity contribute to the compound’s polarity, as reflected in its high polar surface area .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis typically involves nitration of phenylacetonitrile derivatives. A common route includes:
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Nitration: Treatment of 2-hydroxyacetonitrile with nitric acid in the presence of sulfuric acid to introduce the nitro group at the para position.
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Purification: Recrystallization or column chromatography to isolate the product.
Table 2: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Nitration | HNO, HSO, 0–5°C | ~60% |
Isolation | Ethanol/water recrystallization | >95% purity |
Alternative methods employ palladium-catalyzed hydrogenation for nitro group reduction, though this is less common for this specific compound.
Reactivity and Functional Transformations
Key Reactions
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Oxidation: The hydroxyl group can be oxidized to a ketone, forming 4-nitrophenylglyoxylic acid under strong oxidizing conditions.
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Reduction: Catalytic hydrogenation reduces the nitro group to an amine, yielding 2-hydroxy-2-(4-aminophenyl)acetonitrile, a precursor for pharmaceuticals.
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Nitrile Hydrolysis: Reaction with aqueous acid or base converts the nitrile to a carboxylic acid, producing derivatives like (2s)-Hydroxy(4-nitrophenyl)ethanoic acid.
Industrial and Research Applications
Chemical Intermediate
The compound serves as a precursor for:
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Dyes: Nitro groups enhance colorfastness in azo dyes.
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Pharmaceuticals: Intermediate in synthesizing β-blockers and antipsychotics.
Analytical Chemistry
Used as a chromogenic agent in spectrophotometric assays, where its nitro group facilitates UV-Vis detection at 340 nm .
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